(S)-4-aminopyrrolidin-2-one (S)-4-aminopyrrolidin-2-one
Brand Name: Vulcanchem
CAS No.: 160806-40-6
VCID: VC20931757
InChI: InChI=1S/C4H8N2O/c5-3-1-4(7)6-2-3/h3H,1-2,5H2,(H,6,7)/t3-/m0/s1
SMILES: C1C(CNC1=O)N
Molecular Formula: C4H8N2O
Molecular Weight: 100.12 g/mol

(S)-4-aminopyrrolidin-2-one

CAS No.: 160806-40-6

Cat. No.: VC20931757

Molecular Formula: C4H8N2O

Molecular Weight: 100.12 g/mol

* For research use only. Not for human or veterinary use.

(S)-4-aminopyrrolidin-2-one - 160806-40-6

Specification

CAS No. 160806-40-6
Molecular Formula C4H8N2O
Molecular Weight 100.12 g/mol
IUPAC Name (4S)-4-aminopyrrolidin-2-one
Standard InChI InChI=1S/C4H8N2O/c5-3-1-4(7)6-2-3/h3H,1-2,5H2,(H,6,7)/t3-/m0/s1
Standard InChI Key JIMSBKAHGYGPLD-VKHMYHEASA-N
Isomeric SMILES C1[C@@H](CNC1=O)N
SMILES C1C(CNC1=O)N
Canonical SMILES C1C(CNC1=O)N

Introduction

Chemical Properties and Structure

Physical and Chemical Properties

(S)-4-Aminopyrrolidin-2-one possesses distinct physical and chemical properties that influence its behavior in various applications. It exists as a solid at room temperature and is typically colorless to pale yellow in appearance . The compound demonstrates solubility in polar solvents such as water and alcohols, owing to the presence of both the amino group and the amide functionality within its structure . Its solubility characteristics are particularly important for its applications in organic synthesis and pharmaceutical research where solution-phase chemistry is commonly employed.
Table 1: Physical and Chemical Properties of (S)-4-Aminopyrrolidin-2-one

PropertyValueSource
CAS Number160806-40-6
Molecular FormulaC4H8N2O
Molecular Weight100.12 g/mol
AppearanceColorless to pale yellow
SolubilitySoluble in polar solvents (water, alcohols)
StorageRoom temperature, cool dry place
Min. Purity (Commercial)95-98%

Structural Features

The structure of (S)-4-aminopyrrolidin-2-one consists of a pyrrolidinone ring, which is a five-membered lactam containing a nitrogen atom within the ring structure . The amino group (-NH2) is positioned at the 4-position of the ring in the S-configuration, creating a chiral center at this position . The specific stereochemistry at the chiral center is crucial for its applications in asymmetric synthesis and its interactions with biological targets that exhibit stereoselectivity .
The compound can be represented by several structural characteristics that define its reactivity and biological properties:

  • A five-membered lactam ring (pyrrolidinone) with a carbonyl group at position 2

  • An amino group (-NH2) at the 4-position that can serve as a nucleophile in various reactions

  • S-configuration at the chiral center (position 4) that dictates its three-dimensional structure

  • A secondary amide (lactam) functionality that contributes to hydrogen bonding capabilities
    These structural features collectively contribute to the compound's chemical reactivity, binding properties, and potential applications in medicinal chemistry and drug development .

Synthesis Methods

Laboratory Scale Synthesis

The synthesis of (S)-4-aminopyrrolidin-2-one can be achieved through several routes, with stereoselective approaches being particularly important to ensure the correct configuration at the chiral center. One common approach involves the cyclization of appropriately substituted precursors to form the pyrrolidinone ring structure with the desired stereochemistry.
Specific synthetic routes that have been reported include:

  • Stereoselective reduction of nitrogen-containing precursors followed by cyclization to form the pyrrolidinone ring

  • Cyclization of 1,2-diamine derivatives with sulfonium salts under basic conditions

  • Enzymatic resolution of racemic 4-aminopyrrolidin-2-one to obtain the S-enantiomer with high enantiomeric purity
    The synthesis typically requires careful control of reaction conditions to maintain stereochemical integrity and achieve high yields of the desired product. The use of chiral catalysts, chiral auxiliaries, or starting materials with defined stereochemistry can help ensure the correct configuration at the chiral center.

Industrial Production Methods

For larger-scale production, industrial methods for synthesizing (S)-4-aminopyrrolidin-2-one typically employ optimized processes that balance efficiency, yield, and stereoselectivity. These methods may include:

  • Continuous flow reactors for better control over reaction parameters and improved scalability

  • Advanced purification techniques such as crystallization and chromatography to ensure high purity and enantiomeric excess

  • Use of enzymatic or chemoenzymatic approaches for stereoselective synthesis, which can offer advantages in terms of stereoselectivity and environmental impact
    The purification of (S)-4-aminopyrrolidin-2-one often involves techniques such as recrystallization, chromatography, or formation of diastereomeric salts to achieve the desired purity and enantiomeric excess required for applications in pharmaceutical research and development.

Chemical Reactions and Reactivity

Types of Reactions

The chemical reactivity of (S)-4-aminopyrrolidin-2-one is largely determined by the functional groups present in its structure, particularly the amino group and the lactam moiety. These functional groups allow the compound to participate in various chemical transformations, making it valuable as a building block in organic synthesis.

Reactions of the Amino Group

The primary amino group at the 4-position can undergo a range of reactions typical of amines:

  • Oxidation Reactions: The amino group can be oxidized to form corresponding nitroso or nitro derivatives using appropriate oxidizing agents.

  • Acylation and Alkylation: The amino group can react with acylating agents (acid chlorides, anhydrides) or alkylating agents to form amides, carbamates, or substituted amines.

  • Nucleophilic Substitution: As a nucleophile, the amino group can participate in various substitution reactions, leading to the formation of more complex derivatives.

  • Reductive Amination: The amino group can participate in reductive amination reactions with aldehydes or ketones to form secondary or tertiary amines.

Reactions of the Lactam Moiety

The lactam (pyrrolidinone) portion of the molecule can also participate in various reactions:

  • Ring Opening: Under specific conditions, the lactam ring can undergo ring-opening reactions, particularly in the presence of strong nucleophiles or under hydrolytic conditions.

  • Reduction: The carbonyl group of the lactam can be reduced to form the corresponding hydroxypyrrolidine derivatives.

  • Functionalization: The nitrogen of the lactam can be functionalized through N-alkylation or N-acylation reactions, leading to N-substituted derivatives.

Salt Formation

(S)-4-Aminopyrrolidin-2-one can form stable salts with acids, most commonly as the hydrochloride salt ((S)-4-Aminopyrrolidin-2-one hydrochloride, CAS: 672883-63-5) . Salt formation typically involves the reaction of the free base with hydrochloric acid, resulting in protonation of the amino group and formation of the hydrochloride salt .
The salt form often exhibits enhanced properties compared to the free base:

  • Improved solubility in aqueous media

  • Enhanced stability and shelf life

  • Reduced hygroscopicity

  • Improved handling characteristics
    These properties make the hydrochloride salt particularly valuable for certain applications in pharmaceutical research and development where solubility and stability are important considerations .

Applications in Medicinal Chemistry

Role as a Building Block in Drug Synthesis

(S)-4-Aminopyrrolidin-2-one serves as a valuable building block in medicinal chemistry due to its unique structural features and stereochemistry . The compound provides a rigid scaffold with defined stereochemistry and functional groups that can be selectively modified, making it useful for introducing specific structural elements into more complex molecules.
Key advantages of using (S)-4-aminopyrrolidin-2-one as a building block include:

  • Defined Stereochemistry: The S-configuration at the 4-position provides a specific three-dimensional arrangement that can be leveraged in the design of compounds with precise spatial requirements .

  • Functional Group Diversity: The presence of both amino and lactam groups allows for selective modifications and the introduction of various substituents .

  • Conformational Rigidity: The five-membered ring provides a relatively rigid scaffold that can help restrict conformational flexibility in larger molecules, potentially leading to improved binding to biological targets.
    These properties have led to the use of (S)-4-aminopyrrolidin-2-one in the synthesis of various classes of pharmaceutical compounds, including enzyme inhibitors, receptor ligands, and other biologically active molecules .

Related Compounds and Derivatives

Salt Forms and Hydrates

The most common salt form of (S)-4-aminopyrrolidin-2-one is the hydrochloride salt, (S)-4-Aminopyrrolidin-2-one hydrochloride (CAS: 672883-63-5) . This salt is formed through the reaction of the free base with hydrochloric acid and exists as a crystalline solid with improved physicochemical properties compared to the free base .
Table 2: Comparison of (S)-4-Aminopyrrolidin-2-one and its Hydrochloride Salt

Property(S)-4-Aminopyrrolidin-2-one(S)-4-Aminopyrrolidin-2-one Hydrochloride
CAS Number160806-40-6672883-63-5
Molecular FormulaC4H8N2OC4H9ClN2O
Molecular Weight100.12 g/mol136.58 g/mol
SolubilitySoluble in polar solventsEnhanced aqueous solubility
StabilityMay be hygroscopicImproved stability
The dihydrochloride salt of the R-enantiomer, (4R)-4-Aminopyrrolidin-2-one dihydrochloride (CAS: 1909288-00-1), has also been reported and shares similar applications in pharmaceutical research.

Stereoisomers

The stereochemistry at the 4-position of 4-aminopyrrolidin-2-one gives rise to two enantiomers:

  • (S)-4-Aminopyrrolidin-2-one: The S-enantiomer (CAS: 160806-40-6) is the focus of this article and has specific applications in asymmetric synthesis and drug development .

  • (R)-4-Aminopyrrolidin-2-one: The R-enantiomer is the mirror image of the S-enantiomer and may exhibit different biological activities and interactions with chiral biological targets.

  • Racemic 4-Aminopyrrolidin-2-one: The racemic mixture (CAS: 88016-17-5) contains both the R and S enantiomers in equal proportions .
    The specific enantiomer used in a particular application depends on the stereochemical requirements of the target or the desired biological activity. In many pharmaceutical applications, a single enantiomer is preferred to minimize potential side effects or maximize efficacy .

Structural Analogs and Derivatives

Various structural analogs and derivatives of (S)-4-aminopyrrolidin-2-one have been synthesized and studied, including:

  • N-Substituted Derivatives: Compounds with substitutions on the lactam nitrogen.

  • Amino-Substituted Derivatives: Compounds with various substituents on the amino group at the 4-position .

  • Ring-Modified Analogs: Variants with modifications to the pyrrolidinone ring structure, including the incorporation of additional functional groups or heteroatoms .

  • Fused Ring Systems: More complex structures incorporating the pyrrolidinone scaffold fused with other ring systems .
    These derivatives often display altered physicochemical properties and biological activities compared to the parent compound, expanding the range of potential applications in medicinal chemistry and drug development .

Analytical Methods and Characterization

Spectroscopic Identification

The characterization and identification of (S)-4-aminopyrrolidin-2-one typically involve various spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are valuable for structure elucidation and confirmation. The lactam NH, amino NH₂, and ring protons give characteristic signals in the ¹H NMR spectrum, while the carbonyl carbon and other carbon atoms show distinctive signals in the ¹³C NMR spectrum .

  • Mass Spectrometry: Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, helping to confirm its identity. The molecular ion peak for (S)-4-aminopyrrolidin-2-one appears at m/z 100.12 .

  • Infrared (IR) Spectroscopy: IR spectroscopy can identify functional groups present in the molecule, with characteristic bands for the NH₂ stretching, C=O stretching of the lactam, and other functional groups .

Chromatographic Methods

Chromatographic techniques are essential for the analysis, purification, and quality control of (S)-4-aminopyrrolidin-2-one:

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly when coupled with chiral stationary phases, is valuable for assessing the enantiomeric purity and separating the S and R enantiomers .

  • Gas Chromatography (GC): GC, often coupled with mass spectrometry (GC-MS), can be used for analysis of the compound after appropriate derivatization to enhance volatility .

  • Thin-Layer Chromatography (TLC): TLC provides a simple and rapid method for monitoring reactions and assessing purity during synthesis and purification processes . These analytical methods collectively provide comprehensive information about the identity, purity, and stereochemical integrity of (S)-4-aminopyrrolidin-2-one, which is crucial for its applications in pharmaceutical research and development.

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